molecular formula C16H23N5O B12244328 2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

Cat. No.: B12244328
M. Wt: 301.39 g/mol
InChI Key: LBQMJQQXIITHSN-UHFFFAOYSA-N
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Description

2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanopyridine moiety linked to a piperazine ring, further connected to a propanamide group. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-cyanopyridine with piperazine under controlled conditions to form the intermediate 3-cyanopyridin-2-yl-piperazine. This intermediate is then reacted with isopropylamine and propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist or antagonist of certain receptors in the nervous system. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide can be compared with other similar compounds, such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential biological activities, but it has a different core structure and functional groups.

    3-(4-arylpiperazin-1-yl)cinnolines: These compounds share the piperazine moiety but have a cinnoline core, leading to different chemical and biological properties.

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine and pyrimidine core, similar to the cyanopyridine moiety in the target compound, but with different substituents and activities.

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C16H23N5O/c1-12(2)19-16(22)13(3)20-7-9-21(10-8-20)15-14(11-17)5-4-6-18-15/h4-6,12-13H,7-10H2,1-3H3,(H,19,22)

InChI Key

LBQMJQQXIITHSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=C(C=CC=N2)C#N

Origin of Product

United States

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